

Cross-validation of analytical data for 7-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Bromo-2-methylquinoline

Cat. No.: B1280046

[Get Quote](#)

A Comparative Guide to the Analytical Profile of 7-Bromo-2-methylquinoline

For researchers, scientists, and drug development professionals, a comprehensive understanding of the analytical characteristics of a compound is paramount for its application in synthesis and biological studies. This guide provides a comparative analysis of **7-Bromo-2-methylquinoline** against structurally related alternatives, supported by available experimental data.

Data Presentation

The following tables summarize the key analytical and physical data for **7-Bromo-2-methylquinoline** and its comparators. This information has been compiled from various public sources and is intended for comparative purposes.

Table 1: Physicochemical Properties

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Appearance
7-Bromo-2-methylquinoline	4965-34-8	C ₁₀ H ₈ BrN	222.08[1][2]	77-79[3]	Not available	Light brown powder[3]
2-Methylquinoline	91-63-4	C ₁₀ H ₉ N	143.19	-2[1][4]	248[1][4]	Colorless to yellowish oily liquid[4][5]
7-Chloro-2-methylquinoline	4965-33-7	C ₁₀ H ₈ ClN	177.63[6][7]	74-78	87 @ 0.5 mmHg	Pale yellow to light beige solid
7-Bromoquinoline	4965-36-0	C ₉ H ₆ BrN	208.05[8][9]	Not available	Not available	Brown to grey solid[8]

Table 2: Spectroscopic Data Summary for **7-Bromo-2-methylquinoline**

Technique	Data Highlights
¹ H NMR (CDCl ₃)	δ 8.09 (s, 1H), 7.80 (d, J = 8.2 Hz, 1H), 7.39 (m, 2H), 7.12 (d, J = 8.2 Hz, 1H), 2.61 (s, 3H)
¹³ C NMR (CDCl ₃)	δ 160.3, 148.6, 136.2, 131.2, 129.4, 128.9, 125.3, 123.7, 122.6, 25.7
Infrared (IR)	1610, 1494, 1264, 841, 736 cm ⁻¹

Table 3: Chromatographic Data (Predicted/Typical)

Compound	Technique	Predicted/Typical Retention Behavior
7-Bromo-2-methylquinoline	HPLC (Reverse Phase)	Due to its hydrophobicity, it is expected to be well-retained on a C18 column with a mobile phase of acetonitrile/water or methanol/water.
GC-MS		Amenable to GC-MS analysis. The mass spectrum would show a characteristic isotopic pattern for bromine.
2-Methylquinoline	HPLC (Reverse Phase)	Shorter retention time compared to its bromo- and chloro- derivatives under identical conditions due to lower hydrophobicity.
GC-MS		Readily analyzed by GC-MS, with Kovats retention indices reported in the literature.[5]
7-Chloro-2-methylquinoline	HPLC (Reverse Phase)	Expected to have a longer retention time than 2-methylquinoline but potentially shorter than 7-Bromo-2-methylquinoline.
GC-MS		Suitable for GC-MS analysis.
7-Bromoquinoline	HPLC (Reverse Phase)	Expected to have a retention time influenced by the bromo-substituent, likely longer than quinoline itself.
GC-MS		Can be analyzed by GC-MS.

Experimental Protocols

Detailed experimental protocols for the analysis of quinoline derivatives are crucial for obtaining reliable and reproducible data. Below are generalized methodologies for common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the analysis of quinoline derivatives.

- **Instrumentation:** An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[10][11]
- **Column:** A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.[10]
- **Mobile Phase:** A gradient elution using a mixture of acetonitrile (or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[12]
- **Detection:** UV detection at a wavelength where the analyte has significant absorbance (e.g., 220-320 nm).
- **Sample Preparation:** Samples should be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm syringe filter before injection.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like quinoline derivatives.

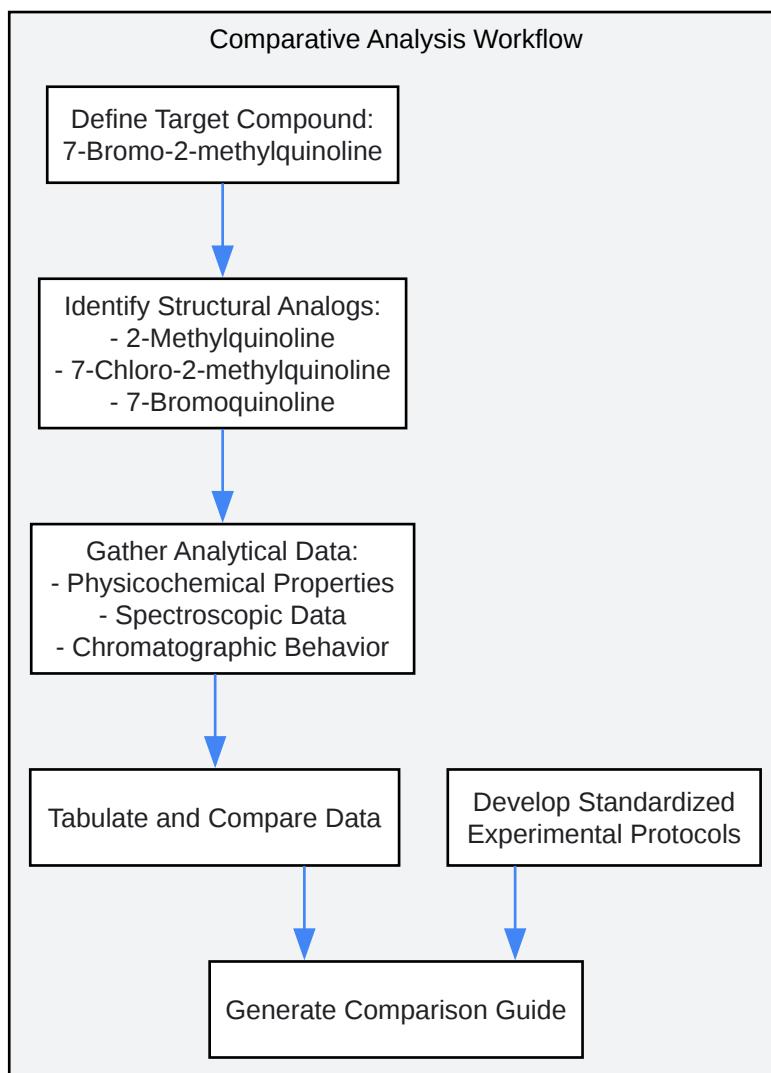
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer.
- **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- **Carrier Gas:** Helium at a constant flow rate.
- **Injection:** Split or splitless injection depending on the sample concentration.

- **Oven Temperature Program:** A temperature gradient is typically used to ensure good separation of components. For example, starting at a lower temperature and ramping up to a higher temperature.
- **Mass Spectrometer:** Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[13]
- **Sample Preparation:** Samples are dissolved in a volatile organic solvent like dichloromethane or toluene.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

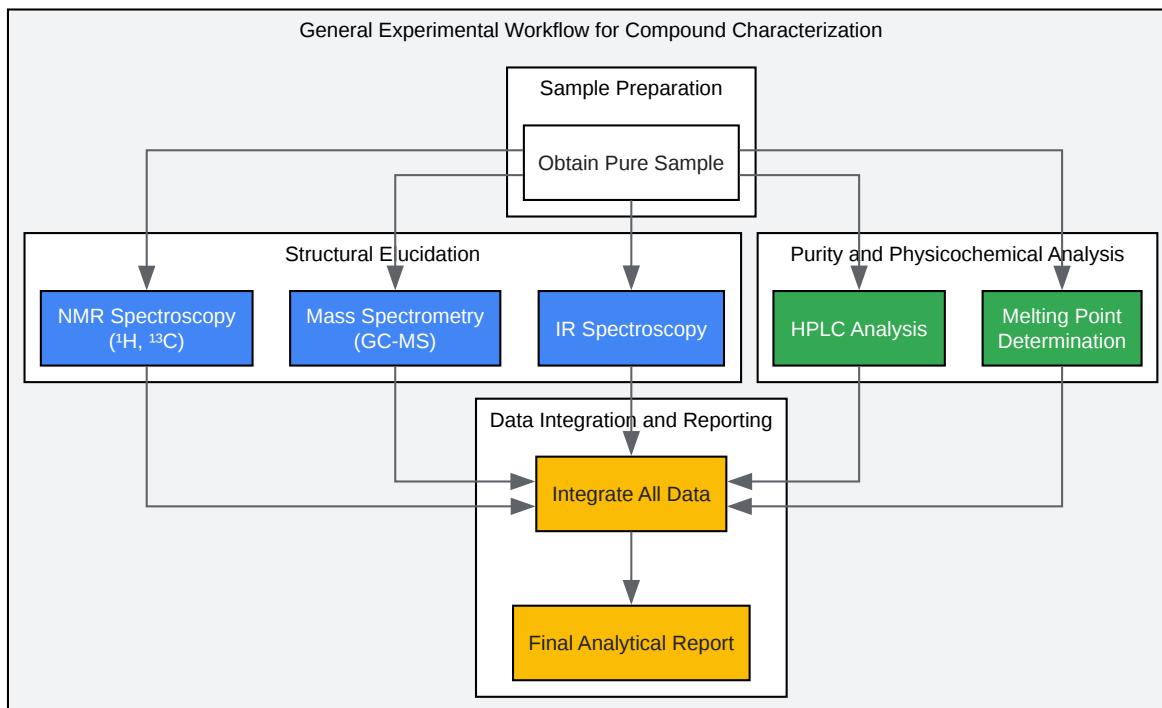
NMR spectroscopy is essential for the structural elucidation of organic molecules.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher).
- **Solvent:** A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- **Experiments:** Standard experiments include ^1H NMR, ^{13}C NMR, and potentially 2D NMR experiments like COSY and HSQC for more detailed structural analysis.


Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer.
- **Sample Preparation:** Samples can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent.
- **Analysis:** The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.


Mandatory Visualization

The following diagrams illustrate the logical workflow for the comparative analysis and a conceptual experimental workflow.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the comparative analysis of **7-Bromo-2-methylquinoline**.

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the analytical characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-methyl quinoline, 91-63-4 thegoodscentscompany.com
- 3. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies sielc.com

- 4. nbino.com [nbino.com]
- 5. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. 7-Bromoquinoline | C9H6BrN | CID 521259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 7-Chloro-2-methylquinoline | SIELC Technologies [sielc.com]
- 13. madison-proceedings.com [madison-proceedings.com]
- To cite this document: BenchChem. [Cross-validation of analytical data for 7-Bromo-2-methylquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280046#cross-validation-of-analytical-data-for-7-bromo-2-methylquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com